3-Bromo-4-(2-methylpropoxy)oxolane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-methylpropoxy)oxolane typically involves the bromination of 4-(2-methylpropoxy)oxolane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methylpropoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(2-methylpropoxy)oxolane.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted oxolanes depending on the nucleophile used.
Oxidation: Oxidized derivatives of oxolane.
Reduction: 4-(2-methylpropoxy)oxolane.
Scientific Research Applications
3-Bromo-4-(2-methylpropoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methylpropoxy)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo various transformations . The exact molecular pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-(2-methylpropoxy)oxolane is unique due to its specific structure, which combines a bromine atom with an oxolane ring substituted with a 2-methylpropoxy group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H15BrO2 |
---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-bromo-4-(2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)3-11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
BZZUPOVKNPXFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1COCC1Br |
Origin of Product |
United States |
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